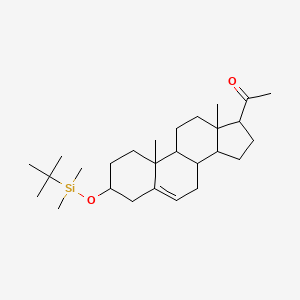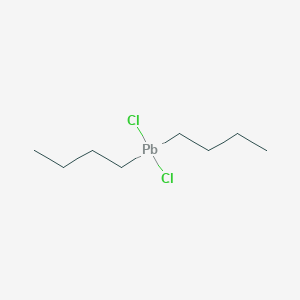
Dibutyl(dichloro)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(dichloro)plumbane is an organolead compound with the chemical formula C8H18Cl2Pb It is characterized by the presence of two butyl groups and two chlorine atoms bonded to a lead atom
Vorbereitungsmethoden
The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Dibutyl(dichloro)plumbane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl(dichloro)plumbane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological systems.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds can provide insights into potential medical applications or hazards.
Wirkmechanismus
The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Dibutyl(dichloro)plumbane can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has four ethyl groups bonded to lead.
Trimethyllead chloride: Contains three methyl groups and one chlorine atom bonded to lead.
Lead acetate: A lead compound with acetate groups, used in various industrial applications.
This compound is unique due to its specific combination of butyl and chlorine groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
23884-79-9 |
|---|---|
Molekularformel |
C8H18Cl2Pb |
Molekulargewicht |
392 g/mol |
IUPAC-Name |
dibutyl(dichloro)plumbane |
InChI |
InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
MBNALEZITACTSO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Pb](CCCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


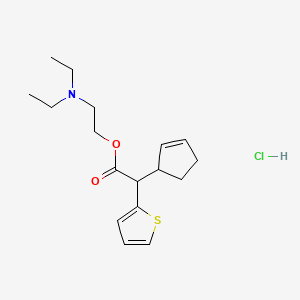
![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)

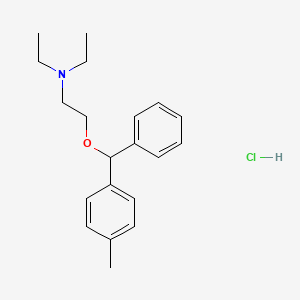
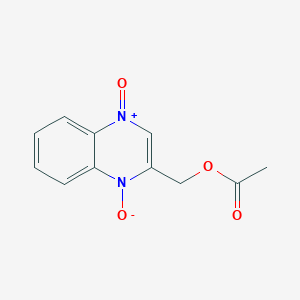
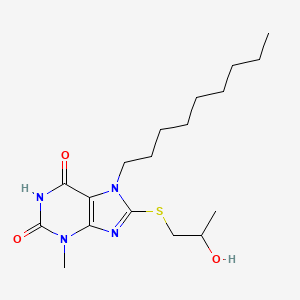
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)


![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
